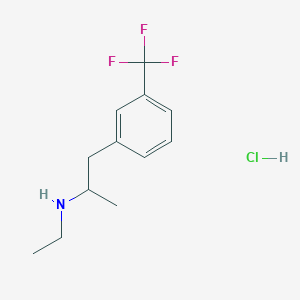

Fenfluramine hydrochloride

Beschreibung

A centrally active drug that apparently both blocks serotonin uptake and provokes transport-mediated serotonin release.

See also: Fenfluramine (has active moiety).

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3N.ClH/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8-9,16H,3,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXKXJHAOUFHNAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

458-24-2 (Parent) | |

| Record name | Fenfluramine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000404820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30936444 | |

| Record name | N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

404-82-0, 16105-77-4 | |

| Record name | Fenfluramine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=404-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenfluramine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000404820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenfluramine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENFLURAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KC089243P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Decoding the Dual-Action Mechanism of Fenfluramine Hydrochloride: A Technical Guide to its Serotonergic and Sigma-1 Receptor Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenfluramine hydrochloride, a repurposed pharmaceutical agent, has demonstrated significant efficacy in the management of seizures associated with severe epileptic encephalopathies such as Dravet syndrome and Lennox-Gastaut syndrome.[1][2][3] Its therapeutic effects are attributed to a unique dual mechanism of action involving potent modulation of the serotonergic system and interaction with the sigma-1 receptor.[4][5][6][7] This technical guide provides an in-depth exploration of these two core pharmacological activities. We will dissect the molecular underpinnings of fenfluramine's role as a serotonin-releasing agent and its engagement with the sigma-1 receptor. Furthermore, this guide will present detailed, field-proven experimental protocols for the in-vitro characterization of these activities, offering a self-validating framework for researchers in the field. Through a synthesis of mechanistic insights and practical methodologies, this document aims to equip scientists and drug development professionals with the foundational knowledge required to further investigate and harness the therapeutic potential of fenfluramine and similar multi-target neurological drugs.

Introduction: The Reemergence of Fenfluramine

Once utilized as an appetite suppressant, fenfluramine was withdrawn from the market due to concerns about cardiovascular side effects at the high doses used for weight loss.[8] However, subsequent research and clinical observations revealed its potent anticonvulsant properties at significantly lower doses, leading to its successful repurposing for the treatment of intractable epilepsy.[8][9] The remarkable clinical response in patients with Dravet syndrome, a severe form of pediatric epilepsy, has spurred intensive investigation into its complex mechanism of action.[2][8] It is now understood that fenfluramine's efficacy is not solely dependent on its serotonergic effects but also involves a significant interaction with the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum.[4][6][7] This dual activity is believed to contribute to a synergistic restoration of the balance between excitatory and inhibitory neurotransmission in the brain.[7]

The Serotonergic Arm: A Potent Modulator of 5-HT Neurotransmission

Fenfluramine's primary and most well-characterized mechanism of action is its profound impact on the serotonin (5-hydroxytryptamine, 5-HT) system.[1][10] It functions primarily as a potent serotonin-releasing agent.[1]

Mechanism of Serotonin Release

Fenfluramine orchestrates an increase in extracellular serotonin levels through a multi-pronged approach:

-

Inhibition of Serotonin Reuptake: Fenfluramine interacts with the serotonin transporter (SERT), blocking the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron.[8]

-

Disruption of Vesicular Storage: It interferes with the vesicular storage of serotonin within the presynaptic terminal.[1]

-

Reversal of Transporter Function: Fenfluramine can reverse the direction of SERT, causing it to actively transport serotonin out of the neuron and into the synapse.[1]

This cascade of events leads to a sustained elevation of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[8]

Interaction with Serotonin Receptors

The increased synaptic serotonin activates a variety of postsynaptic 5-HT receptors. While the parent compound, fenfluramine, has a relatively weak affinity for 5-HT receptors, its active metabolite, norfenfluramine, exhibits high affinity for several subtypes, notably the 5-HT2A, 5-HT2B, and 5-HT2C receptors.[4][7][11] Studies in zebrafish models of Dravet syndrome suggest that the anticonvulsant effects of fenfluramine may be mediated, at least in part, through its agonist activity at the 5-HT1D, 5-HT2A, and 5-HT2C receptors.[4][7] The activation of these receptors is thought to enhance GABAergic inhibitory signaling, contributing to the overall reduction in neuronal hyperexcitability.[8]

Caption: Fenfluramine's serotonergic mechanism of action.

The Sigma-1 Receptor Arm: A Novel Target in Epilepsy

Beyond its well-established serotonergic activity, fenfluramine's interaction with the sigma-1 receptor has emerged as a critical component of its therapeutic profile.[4][6][7] The sigma-1 receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, where it plays a key role in regulating cellular stress responses and calcium signaling.[12]

Fenfluramine as a Positive Allosteric Modulator

Initial studies suggested that fenfluramine might act as an antagonist at the sigma-1 receptor.[8] However, more recent evidence indicates that it functions as a positive allosteric modulator.[8][13][14] This means that while it may not directly activate the receptor, it enhances the binding and/or signaling of the receptor's endogenous ligands. This modulatory activity has been demonstrated in both in vitro and in vivo models.[13][14]

Functional Consequences of Sigma-1 Receptor Modulation

The sigma-1 receptor is known to modulate the activity of various ion channels and neurotransmitter systems, including the NMDA receptor, a key player in excitatory glutamatergic neurotransmission.[8] Fenfluramine's positive modulation of the sigma-1 receptor is thought to decrease glutamatergic excitability.[8] Specifically, it may disrupt the interaction between the sigma-1 receptor and the NR1 subunit of the NMDA receptor, allowing for calcium-regulated calmodulin to bind and inhibit calcium influx through the NMDA receptor channel.[15][16] This dampening of NMDA receptor activity contributes to the overall antiseizure effect.

Caption: Fenfluramine's interaction with the sigma-1 receptor.

Quantitative Pharmacology

The following table summarizes the known binding affinities of fenfluramine and its major metabolite, norfenfluramine, for key serotonergic and sigma-1 receptors.

| Compound | Target | Binding Affinity (Ki) | Reference |

| Fenfluramine | Sigma-1 Receptor | 266 nM | [13] |

| Norfenfluramine | 5-HT2A Receptor | High Affinity | [4][7] |

| Norfenfluramine | 5-HT2B Receptor | High Affinity | [4][7][11] |

| Norfenfluramine | 5-HT2C Receptor | High Affinity | [4][7] |

Experimental Protocols

The following protocols provide a framework for the in-vitro characterization of fenfluramine's serotonergic and sigma-1 receptor activities. These are intended as a starting point and may require optimization based on specific laboratory conditions and reagents.

In-Vitro Serotonin Release Assay

This protocol is designed to measure the ability of a test compound to induce the release of serotonin from a cellular system.

Objective: To quantify fenfluramine-induced serotonin release from a suitable cell line (e.g., SH-SY5Y neuroblastoma cells) or primary neuronal cultures.

Principle: Cells are pre-loaded with radiolabeled or fluorescently tagged serotonin. The amount of released serotonin into the extracellular medium following exposure to the test compound is then quantified.

Step-by-Step Methodology:

-

Cell Culture: Culture SH-SY5Y cells in appropriate media and conditions until they reach 80-90% confluency.

-

Cell Plating: Seed cells into a 24-well plate at a density of 1 x 10^5 cells per well and allow them to adhere overnight.

-

Serotonin Loading: Wash the cells with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer. Incubate the cells with KRH buffer containing [3H]-serotonin (or a fluorescent analog) for 1-2 hours at 37°C.

-

Washing: Gently wash the cells three times with KRH buffer to remove any unincorporated serotonin.

-

Compound Incubation: Add KRH buffer containing various concentrations of fenfluramine hydrochloride (or other test compounds) to the wells. Include a vehicle control (e.g., DMSO) and a positive control for serotonin release (e.g., high potassium solution). Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Sample Collection: Carefully collect the supernatant (extracellular medium) from each well.

-

Cell Lysis: Lyse the remaining cells in the wells with a lysis buffer (e.g., 0.1 M NaOH) to determine the amount of intracellular serotonin.

-

Quantification:

-

For radiolabeled serotonin, use liquid scintillation counting to measure the radioactivity in both the supernatant and the cell lysate.

-

For fluorescently tagged serotonin, use a fluorescence plate reader to measure the fluorescence in both fractions.

-

-

Data Analysis: Calculate the percentage of serotonin release for each concentration of the test compound. Plot the percentage of release against the log of the compound concentration to determine the EC50 value.

Caption: Workflow for the in-vitro serotonin release assay.

Sigma-1 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity of a test compound for the sigma-1 receptor.

Objective: To determine the Ki of fenfluramine hydrochloride for the human sigma-1 receptor.

Principle: This is a competitive binding assay where the test compound competes with a known radiolabeled ligand for binding to the sigma-1 receptor in a membrane preparation.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare a membrane fraction from cells or tissues known to express the sigma-1 receptor (e.g., HEK293 cells overexpressing the human sigma-1 receptor, or guinea pig brain).

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Reaction Mixture: In a 96-well plate, set up the following reaction mixtures:

-

Total Binding: Membrane preparation, radiolabeled sigma-1 receptor ligand (e.g., [3H]-(+)-pentazocine), and assay buffer.

-

Non-specific Binding: Membrane preparation, radiolabeled ligand, and a high concentration of a known unlabeled sigma-1 receptor ligand (e.g., haloperidol) to saturate the receptors.

-

Competitive Binding: Membrane preparation, radiolabeled ligand, and varying concentrations of fenfluramine hydrochloride.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 120 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound and unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log of the fenfluramine concentration.

-

Use a non-linear regression analysis to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Sources

- 1. Fenfluramine - Wikipedia [en.wikipedia.org]

- 2. Fenfluramine for Dravet Syndrome · Recruiting Participants for Phase Phase 4 Clinical Trial 2026 | Power | Power [withpower.com]

- 3. Fenfluramine in the treatment of Dravet syndrome: Results of a third randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fenfluramine: a plethora of mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epilepsy.com [epilepsy.com]

- 6. Dual-Activity-of-Fenfluramine-(Fintepla®)-as-a-Serotonin-Receptor-Agonist-and-Positive-Sigma-1-Receptor-Modulator--Implication-for-Disease-Modification-in-Developmental-and-Epileptic-Encephalopathies [aesnet.org]

- 7. Frontiers | Fenfluramine: a plethora of mechanisms? [frontiersin.org]

- 8. Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dravetfoundation.org [dravetfoundation.org]

- 10. What is Fenfluramine Hydrochloride used for? [synapse.patsnap.com]

- 11. Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sigma-1 receptor - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Fenfluramine acts as a positive modulator of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fenfluramine diminishes NMDA receptor-mediated seizures via its mixed activity at serotonin 5HT2A and type 1 sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. oncotarget.com [oncotarget.com]

An In-Depth Technical Guide to the Stereoselective Pharmacology of Fenfluramine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract: Fenfluramine, a compound with a storied history, has undergone a remarkable therapeutic renaissance. Once a widely prescribed anorectic, its racemic formulation was withdrawn due to cardiovascular toxicity. Today, it has been repurposed at lower doses as an effective treatment for severe, rare epileptic encephalopathies, including Dravet syndrome and Lennox-Gastaut syndrome.[1][2][3] This guide provides a detailed exploration of the core pharmacology of fenfluramine hydrochloride, focusing on the distinct contributions of its stereoisomers, d-fenfluramine and l-fenfluramine, and their primary active metabolite, norfenfluramine. We will dissect the mechanisms of action, from serotonergic modulation to sigma-1 receptor activity, that underpin its potent anticonvulsant effects. Furthermore, this document will outline key experimental protocols for characterizing these enantiomers, offering a technical resource for researchers in the field.

Introduction: Chirality and the Two Faces of Fenfluramine

Fenfluramine (3-trifluoromethyl-N-ethylamphetamine) is a chiral molecule, existing as two non-superimposable mirror images, or enantiomers: dextro-(d)-fenfluramine and levo-(l)-fenfluramine.[4] The racemic mixture, containing equal parts of both, was the form used historically for weight loss.[1] Upon administration, fenfluramine is metabolized via N-deethylation to its major active metabolite, norfenfluramine, which is also a chiral compound with d- and l-enantiomers.[4][5]

The biological activities of these four molecules (d-fenfluramine, l-fenfluramine, d-norfenfluramine, and l-norfenfluramine) are not identical. This stereoselectivity is the crux of fenfluramine's complex pharmacological profile, influencing both its therapeutic efficacy and its adverse effects. Understanding the distinct roles of each enantiomer is paramount for rational drug design and optimizing its clinical application.[6][7]

The Multimodal Mechanism of Action: A Tale of Two Neurotransmitter Systems

The anticonvulsant effect of fenfluramine is not attributed to a single pathway but rather to a multimodal mechanism of action that primarily involves the serotonergic system and the sigma-1 receptor.[8][9] This dual activity helps to restore the balance between excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission, which is often disrupted in epilepsy.[4][8]

The Serotonergic System: A Primary Target

Fenfluramine's most well-characterized action is its potent effect on the serotonin (5-hydroxytryptamine, 5-HT) system.[10]

-

Serotonin Release and Reuptake Inhibition: The d-enantiomer, d-fenfluramine, is a powerful serotonin releasing agent and reuptake inhibitor.[4][10] It achieves this by disrupting the vesicular storage of serotonin and reversing the function of the serotonin transporter (SERT), effectively increasing the concentration of serotonin in the synaptic cleft.[1][10]

-

Receptor Agonism: Beyond increasing serotonin levels, fenfluramine and its metabolite norfenfluramine act as agonists at several 5-HT receptor subtypes.[2][11] Norfenfluramine, in particular, is a potent agonist of 5-HT2A, 5-HT2B, and 5-HT2C receptors.[5] The anticonvulsant effects are thought to be mediated primarily through the activation of 5-HT1D and 5-HT2C receptors, which can enhance GABAergic inhibition.[11][12]

The Sigma-1 Receptor: A Novel Anticonvulsant Pathway

More recent research has identified the sigma-1 (σ1) receptor as another key target for fenfluramine.[8][13]

-

Positive Allosteric Modulation: Fenfluramine acts as a positive modulator of the σ1 receptor.[1][13][14] This means that while it may have little activity on its own, it enhances the effects of the receptor's natural ligands.[14]

-

Restoring Neuronal Balance: The σ1 receptor is involved in modulating glutamatergic activity. By positively modulating this receptor, fenfluramine is thought to decrease excitatory signaling, complementing the increased inhibitory signaling from its serotonergic actions.[12][15] This dual mechanism provides a more comprehensive approach to dampening the neuronal hyperexcitability that underlies seizures.[8]

Sources

- 1. Fenfluramine - Wikipedia [en.wikipedia.org]

- 2. Fenfluramine for seizures associated with Dravet syndrome and Lennox–Gastaut syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Fenfluramine: a plethora of mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Norfenfluramine - Wikipedia [en.wikipedia.org]

- 6. Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Fenfluramine: a plethora of mechanisms? [frontiersin.org]

- 9. Fenfluramine: a plethora of mechanisms? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Fenfluramine Hydrochloride? [synapse.patsnap.com]

- 11. The biggest source of information for doctors – proL... | medScope.pro [medscope.pro]

- 12. Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fenfluramine acts as a positive modulator of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. dravetfoundation.org [dravetfoundation.org]

- 15. Dual-Activity-of-Fenfluramine-(Fintepla®)-as-a-Serotonin-Receptor-Agonist-and-Positive-Sigma-1-Receptor-Modulator--Implication-for-Disease-Modification-in-Developmental-and-Epileptic-Encephalopathies [aesnet.org]

An In-depth Technical Guide to the In Vivo Effects of Fenfluramine on Animal Models of Epilepsy

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo evaluation of fenfluramine in animal models of epilepsy. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret preclinical studies of this compound. This document delves into the nuanced dual mechanism of action of fenfluramine, its demonstrated efficacy in genetic and induced models of severe childhood-onset epilepsies, and detailed, field-proven experimental protocols. By synthesizing technical accuracy with practical insights, this guide aims to serve as an authoritative resource for the preclinical assessment of fenfluramine and its derivatives.

Introduction: The Re-emergence of Fenfluramine in Epilepsy

Once an anti-obesity medication, fenfluramine has been successfully repurposed for the treatment of severe, treatment-resistant epilepsies, particularly Dravet syndrome and Lennox-Gastaut syndrome (LGS)[1][2]. Its journey from withdrawal due to cardiovascular concerns at high doses to re-approval at lower doses for devastating epileptic encephalopathies underscores a significant advancement in our understanding of its complex pharmacology[1]. This guide focuses on the preclinical in vivo evidence that has been pivotal in elucidating its anti-seizure and potential disease-modifying effects.

The Dual Mechanism of Action: A Symphony of Serotonergic and Sigma-1 Receptor Modulation

The anticonvulsant properties of fenfluramine are not attributed to a single pathway but rather to a unique dual mechanism of action involving both the serotonergic system and the sigma-1 receptor (σ1R)[2][3]. This multifaceted approach is believed to restore the balance between excitatory and inhibitory neurotransmission, a critical factor in seizure control[3].

Serotonergic Modulation

Fenfluramine and its active metabolite, norfenfluramine, enhance serotonergic neurotransmission through multiple actions:

-

Serotonin Release: They promote the release of serotonin (5-HT) from presynaptic terminals[1].

-

Receptor Agonism: They act as agonists at several serotonin receptor subtypes, including 5-HT1D, 5-HT2A, and 5-HT2C[1][4]. Agonism at these receptors is thought to contribute to the reduction in seizure frequency[4]. Studies in a zebrafish model of Dravet syndrome have demonstrated that the anti-epileptiform effects of fenfluramine are mediated, in part, through these receptor subtypes[4]. Furthermore, there is evidence suggesting a critical role for 5-HT4 receptors in fenfluramine's ability to prevent seizure-induced sudden death in a mouse model of SUDEP[5].

Sigma-1 Receptor (σ1R) Positive Modulation

Beyond its serotonergic activity, fenfluramine acts as a positive modulator of the σ1R[6][7][8][9]. The σ1R is an intracellular chaperone protein with roles in neuroprotection and neuronal excitability[8]. Fenfluramine's interaction with σ1R is thought to:

-

Attenuate Excitatory Neurotransmission: It may diminish N-methyl-D-aspartate (NMDA) receptor-mediated seizures[4].

-

Contribute to Non-Seizure Benefits: The modulation of σ1R may also underlie the observed improvements in cognitive and executive functions in patients treated with fenfluramine[6][8]. In vivo studies in mice have shown that fenfluramine can ameliorate learning deficits through its action on σ1R[7][8].

In Vivo Efficacy in Animal Models of Epilepsy

The therapeutic potential of fenfluramine has been extensively investigated in various animal models, with a primary focus on those recapitulating the features of Dravet syndrome and Lennox-Gastaut syndrome.

Dravet Syndrome Models

Dravet syndrome is a severe developmental and epileptic encephalopathy primarily caused by mutations in the SCN1A gene, which encodes the NaV1.1 sodium channel subunit[10][11]. Mouse models with heterozygous loss-of-function mutations in the Scn1a gene (Scn1a+/-) are widely used as they exhibit key features of the human condition, including spontaneous and hyperthermia-induced seizures, and premature mortality[11][12].

While specific quantitative data on seizure frequency reduction in mouse models is not extensively detailed in the provided search results, the profound effects of fenfluramine are evident from survival and neurobiological outcome studies. The consistent finding of increased survival strongly implies a significant reduction in seizure severity and/or frequency.

A compelling body of evidence suggests that fenfluramine may have disease-modifying properties in Dravet syndrome. In Scn1a+/- mice, chronic treatment with fenfluramine has been shown to:

-

Increase Survival: Fenfluramine treatment significantly increases the survival rate of Dravet syndrome mice. In one study, by postnatal day 35-37, 55% of vehicle-treated mice had died, compared to only 24% of fenfluramine-treated mice[13][14].

-

Reduce Neuroinflammation: Fenfluramine treatment leads to a significant reduction in markers of neuroinflammation, such as activated microglia (CD11b+) in the corpus callosum and hippocampus[13][15][16][17].

-

Protect Against Neurodegeneration: The treatment also protects against myelin degeneration and reduces apoptosis in the brains of Dravet syndrome mice[13][15][17].

Lennox-Gastaut Syndrome (LGS) Models

Lennox-Gastaut syndrome is another severe epileptic encephalopathy characterized by multiple seizure types, cognitive impairment, and a distinct EEG pattern[18][19]. Animal models for LGS are more varied, with some genetic models, such as those with mutations in the GABRB3 gene, recapitulating key features of the syndrome, including multiple seizure types and cognitive deficits[18][19][20][21].

While the provided search results focus more on the clinical efficacy of fenfluramine in LGS, the development of relevant animal models is crucial for preclinical evaluation[18][19][20][21][22]. The demonstrated efficacy of fenfluramine in Dravet syndrome models, which share some mechanistic overlap with LGS (e.g., GABAergic dysfunction), provides a strong rationale for its use in this condition.

Quantitative Summary of Fenfluramine's Effects in Dravet Syndrome Mouse Models

| Parameter | Animal Model | Fenfluramine Dosage | Outcome | Reference |

| Survival Rate | Scn1a+/- mice | 15 mg/kg, s.c., daily | 76% survival at PND 35-37 (vs. 45% in vehicle) | [13][14] |

| Neuroinflammation (Activated Microglia) | Scn1a+/- mice | 15 mg/kg, s.c., daily | Significant reduction in CD11b+ microglia in corpus callosum and hippocampus | [13][15] |

| Neurodegeneration (Myelin Damage) | Scn1a+/- mice | 15 mg/kg, s.c., daily | Significant reduction in degenerated myelin in parietal cortex and hippocampus | [15][17] |

| Apoptosis | Scn1a+/- mice | 15 mg/kg, s.c., daily | Lowered TUNEL staining in the corpus callosum | [13][16] |

Experimental Protocols for In Vivo Evaluation

The following section provides detailed, step-by-step protocols for the in vivo assessment of fenfluramine in rodent models of epilepsy.

Seizure Induction Protocols

This protocol is specifically designed to mimic the fever-induced seizures characteristic of Dravet syndrome[23].

Step-by-Step Methodology:

-

Animal Preparation: Place the Scn1a+/- mouse in a temperature-controlled chamber.

-

Temperature Increase: Gradually increase the ambient temperature to raise the mouse's core body temperature. A typical target temperature for seizure induction is around 41-42°C[23].

-

Continuous Monitoring: Continuously monitor the mouse's core body temperature using a rectal probe and observe for the onset of seizure behaviors.

-

Seizure Onset: Record the core body temperature at which the first seizure is observed. Seizures typically begin with myoclonic jerks and can progress to generalized tonic-clonic seizures[23].

-

Cooling and Recovery: Immediately upon seizure onset, remove the mouse from the heated chamber and place it on a cool surface to rapidly lower its body temperature and aid in recovery.

-

Data Collection: The primary endpoint is the temperature at which seizures are induced. A higher temperature threshold in fenfluramine-treated mice compared to vehicle-treated mice indicates a protective effect.

Causality Behind Experimental Choices: This method directly tests the hypothesis that fenfluramine can increase the threshold for fever-induced seizures, a hallmark of Dravet syndrome. The gradual increase in temperature is crucial to avoid thermal stress that could confound the results.

PTZ is a GABA-A receptor antagonist that is commonly used to induce generalized seizures in rodents[24][25][26][27][28].

Step-by-Step Methodology:

-

Animal Preparation: Weigh the mouse and place it in an observation chamber for a brief habituation period (e.g., 3 minutes)[25].

-

PTZ Administration: Administer a subconvulsive or convulsive dose of PTZ via intraperitoneal (i.p.) injection. For acute seizure induction, a single dose is used. For kindling models, repeated subconvulsive doses are administered over several days[27][28].

-

Behavioral Observation: Observe the mouse for a set period (e.g., 30 minutes) and score the seizure severity using a modified Racine scale[29][30][31][32][33][34][35].

-

Data Collection: Key endpoints include the latency to the first seizure, the severity of the seizures, and the percentage of animals exhibiting generalized tonic-clonic seizures.

Causality Behind Experimental Choices: The PTZ model is particularly sensitive to drugs that enhance GABAergic neurotransmission, making it a relevant model for testing fenfluramine's effects on this system[24].

The MES test is a model of generalized tonic-clonic seizures and is used to assess a compound's ability to prevent seizure spread[36][37][38][39][40].

Step-by-Step Methodology:

-

Animal Preparation: Apply a topical anesthetic (e.g., 0.5% tetracaine hydrochloride) to the mouse's corneas[37].

-

Stimulation: Deliver a brief electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds in mice) via corneal electrodes[37][39].

-

Behavioral Observation: Observe the mouse for the presence or absence of a tonic hindlimb extension, which is the hallmark of a maximal seizure in this model[37].

-

Data Collection: The primary endpoint is the abolition of the tonic hindlimb extension, which indicates a protective effect.

Causality Behind Experimental Choices: The MES model is a robust and highly reproducible assay for identifying compounds with anticonvulsant activity against generalized tonic-clonic seizures[37].

The 6-Hz test is a model of psychomotor seizures that are often resistant to standard anti-seizure medications[41][42][43][44][45].

Step-by-Step Methodology:

-

Animal Preparation: Apply a topical anesthetic to the mouse's corneas[41].

-

Stimulation: Deliver a low-frequency electrical stimulus (6 Hz) of long duration (3 seconds) at a specific current (e.g., 32 or 44 mA) via corneal electrodes[41][43].

-

Behavioral Observation: Observe the mouse for characteristic seizure behaviors, which include a stun-like posture, forelimb clonus, and stereotyped movements[41][43].

-

Data Collection: An animal is considered protected if it does not display these characteristic seizure behaviors and resumes normal activity within a short period (e.g., 10 seconds)[43].

Causality Behind Experimental Choices: This model is valuable for identifying compounds that may be effective against treatment-resistant focal seizures, a significant clinical challenge[41].

Behavioral Seizure Scoring

The severity of behavioral seizures in rodents is typically assessed using a modified Racine scale[29][30][31][32][33][34][35][46].

Modified Racine Scale for Mice:

-

Stage 0: No response

-

Stage 1: Facial movements, ear and whisker twitching

-

Stage 2: Head nodding

-

Stage 3: Forelimb clonus

-

Stage 4: Rearing with forelimb clonus

-

Stage 5: Rearing and falling with loss of postural control (generalized tonic-clonic seizure)

Causality Behind Experimental Choices: The Racine scale provides a standardized and semi-quantitative method for assessing seizure severity, allowing for consistent and comparable data collection across different studies and laboratories[46].

Video-EEG Monitoring

Continuous video-electroencephalography (video-EEG) monitoring is the gold standard for assessing seizure activity in animal models.

Step-by-Step Methodology:

-

Electrode Implantation: Surgically implant electrodes over the cortex and/or in deeper brain structures (e.g., hippocampus) of the animal.

-

Recovery: Allow the animal to fully recover from surgery before commencing recordings.

-

Data Acquisition: Connect the animal to a recording system that simultaneously captures EEG signals and video footage of its behavior.

-

Data Analysis: Analyze the EEG recordings for epileptiform activity (e.g., spikes, sharp waves, and seizure discharges) and correlate these events with the observed behaviors on the video.

-

Data Collection: Key endpoints include seizure frequency, duration, and the electrographic characteristics of the seizures.

Causality Behind Experimental Choices: Video-EEG provides objective and quantifiable data on seizure activity, complementing the subjective nature of behavioral scoring and allowing for a more comprehensive assessment of a compound's efficacy.

Conclusion and Future Directions

The in vivo evaluation of fenfluramine in animal models of epilepsy has been instrumental in revealing its unique dual mechanism of action and its profound anti-seizure and potential disease-modifying effects. The protocols outlined in this guide provide a robust framework for the continued preclinical investigation of fenfluramine and its analogs. Future research should focus on further elucidating the downstream signaling pathways involved in fenfluramine's action, exploring its efficacy in a broader range of epilepsy models, and investigating its long-term effects on cognitive and behavioral comorbidities. A deeper understanding of these aspects will be crucial for optimizing its therapeutic use and for the development of next-generation anti-seizure medications.

References

-

Fenfluramine increases survival and reduces markers of neurodegeneration in a mouse model of Dravet syndrome - PMC. (n.d.). Retrieved February 12, 2026, from [Link]

-

(PDF) Fenfluramine increases survival and reduces markers of neurodegeneration in a mouse model of Dravet syndrome - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

-

Modified Racine scale for the behavioral scoring of seizure severity of... - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

-

Fenfluramine increases survival and reduces markers of neurodegeneration in a mouse model of Dravet syndrome - PubMed. (n.d.). Retrieved February 12, 2026, from [Link]

-

Fintepla protects myelin, limits brain inflammation in Dravet mice. (2024, January 30). Dravet Syndrome News. [Link]

-

Fenfluramine modulates the anti-amnesic effects induced by sigma-1 receptor agonists and neuro(active)steroids in vivo - PubMed. (n.d.). Retrieved February 12, 2026, from [Link]

-

Preclinical models of Lennox-Gastaut syndrome: Progress and priorities - DOI. (n.d.). Retrieved February 12, 2026, from [Link]

-

Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed. (n.d.). Retrieved February 12, 2026, from [Link]

-

Maximal Electroshock Seizure (MES) Test (mouse, rat) - PANAChE Database - NIH. (n.d.). Retrieved February 12, 2026, from [Link]

-

Mouse Model of LGS Created Based on Mutation Found in Patient. (2020, June 4). Lennox-Gastaut Syndrome (LGS) News. [Link]

-

6 Hz Electrical Stimulation Test (mouse, rat) - PANAChE Database. (n.d.). Retrieved February 12, 2026, from [Link]

-

Neurobehavioral-characteristics-of-a-Dravet-syndrome-mouse-model. (n.d.). Retrieved February 12, 2026, from [Link]

-

PTZ-induced seizures in mice require a revised Racine scale - PubMed. (n.d.). Retrieved February 12, 2026, from [Link]

-

Fenfluramine diminishes NMDA receptor-mediated seizures via its mixed activity at serotonin 5HT2A and type 1 sigma receptors | Oncotarget. (n.d.). Retrieved February 12, 2026, from [Link]

-

Fenfluramine Acts as a Positive Modulator of sigma-1 Receptors - PubMed. (n.d.). Retrieved February 12, 2026, from [Link]

-

Fenfluramine for seizures associated with Dravet syndrome and Lennox–Gastaut syndrome - PMC. (n.d.). Retrieved February 12, 2026, from [Link]

-

Neuropathological Characterization of a Dravet Syndrome Knock-In Mouse Model Useful for Investigating Cannabinoid Treatments - Frontiers. (n.d.). Retrieved February 12, 2026, from [Link]

-

Pentylenetetrazol Induced Seizure (PTZ) Model - Melior Discovery. (n.d.). Retrieved February 12, 2026, from [Link]

-

Serotonin 5-HT4 receptors play a critical role in the action of fenfluramine to block seizure-induced sudden death in a mouse model of SUDEP - PubMed. (n.d.). Retrieved February 12, 2026, from [Link]

-

MicroRNA-based Gene Therapy Found to Improve Survival in Mouse Model. (2020, June 11). Lennox-Gastaut Syndrome (LGS) News. [Link]

-

PTZ-Induced Epilepsy Model in Mice - JoVE Journal. (n.d.). Retrieved February 12, 2026, from [Link]

-

Validation of the 6 Hz refractory seizure mouse model for intracerebroventricularly administered compounds - PubMed. (n.d.). Retrieved February 12, 2026, from [Link]

-

PTZ-induced seizures in mice require a revised Racine scale - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

-

Novel open-access mouse model of Dravet Syndrome. (n.d.). Dravet Syndrome European Federation. Retrieved February 12, 2026, from [Link]

-

Maximal Electroshock Seizure Model | Melior Discovery. (n.d.). Retrieved February 12, 2026, from [Link]

-

Protocol for 6 Hz Corneal Stimulation in Rodents for Refractory Seizures - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

-

GABAA receptor β3 subunit mutation D120N causes Lennox–Gastaut syndrome in knock-in mice | Brain Communications | Oxford Academic. (n.d.). Retrieved February 12, 2026, from [Link]

-

Fenfluramine - Epilepsy Foundation. (n.d.). Retrieved February 12, 2026, from [Link]

-

GABAA receptor β3 subunit mutation D120N causes Lennox-Gastaut syndrome in knock-in mice - PubMed. (n.d.). Retrieved February 12, 2026, from [Link]

-

Fenfluramine acts as a positive modulator of sigma-1 receptors. (2020, April 7). Dravet Syndrome Foundation. [Link]

-

Fenfluramine acts as a positive modulator of sigma-1 receptors - ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]

-

Pentylenetetrazol-Induced Kindling Mouse Model - JoVE. (n.d.). Retrieved February 12, 2026, from [Link]

-

PTZ-induced seizures in mice require a revised Racine scale - the University of Groningen research portal. (n.d.). Retrieved February 12, 2026, from [Link]

-

Convulsive behaviors of spontaneous recurrent seizures in a mouse model of extended hippocampal kindling - Frontiers. (n.d.). Retrieved February 12, 2026, from [Link]

-

Dual-Activity-of-Fenfluramine-(Fintepla®)-as-a-Serotonin-Receptor-Agonist-and-Positive-Sigma-1-Receptor-Modulator--Implication-for-Disease-Modification-in-Developmental-and-Epileptic-Encephalopathies - American Epilepsy Society. (n.d.). Retrieved February 12, 2026, from [Link]

-

Racine stages - Wikipedia. (n.d.). Retrieved February 12, 2026, from [Link]

-

Gene expression profiling in a mouse model of Dravet syndrome - PMC - PubMed Central. (n.d.). Retrieved February 12, 2026, from [Link]

-

A New View of The Racine Scoring System in The Pentylenetetrazol Epilepsy Model. (n.d.). Retrieved February 12, 2026, from [Link]

-

Seizure, Maximal Electroshock, Mouse - Pharmacology Discovery Services. (n.d.). Retrieved February 12, 2026, from [Link]

-

A More Efficient Conditional Mouse Model of Dravet Syndrome: Implications for Epigenetic Selection and Sex-Dependent Behaviors - PubMed Central. (n.d.). Retrieved February 12, 2026, from [Link]

-

Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed. (n.d.). Retrieved February 12, 2026, from [Link]

-

Mouse strain variation in maximal electroshock seizure threshold - PubMed - NIH. (n.d.). Retrieved February 12, 2026, from [Link]

-

6-Hz Psychomotor Seizure Model | Melior Discovery. (n.d.). Retrieved February 12, 2026, from [Link]

-

Fenfluramine-(Fintepla®)-Exhibits-Disease-Modifying-Effects-in-a-Mouse-Model-of-Dravet-Syndrome - American Epilepsy Society. (n.d.). Retrieved February 12, 2026, from [Link]

-

Visual detection of seizures in mice using supervised machine learning - bioRxiv. (n.d.). Retrieved February 12, 2026, from [Link]

-

Genetic background of mice strongly influences treatment resistance in the 6 Hz seizure model - Ovid. (n.d.). Retrieved February 12, 2026, from [Link]

Sources

- 1. Fenfluramine for seizures associated with Dravet syndrome and Lennox–Gastaut syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epilepsy.com [epilepsy.com]

- 3. Dual-Activity-of-Fenfluramine-(Fintepla®)-as-a-Serotonin-Receptor-Agonist-and-Positive-Sigma-1-Receptor-Modulator--Implication-for-Disease-Modification-in-Developmental-and-Epileptic-Encephalopathies [aesnet.org]

- 4. Fenfluramine diminishes NMDA receptor-mediated seizures via its mixed activity at serotonin 5HT2A and type 1 sigma receptors | Oncotarget [oncotarget.com]

- 5. Serotonin 5-HT4 receptors play a critical role in the action of fenfluramine to block seizure-induced sudden death in a mouse model of SUDEP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fenfluramine modulates the anti-amnesic effects induced by sigma-1 receptor agonists and neuro(active)steroids in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fenfluramine acts as a positive modulator of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dravetfoundation.org [dravetfoundation.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Neuropathological Characterization of a Dravet Syndrome Knock-In Mouse Model Useful for Investigating Cannabinoid Treatments [frontiersin.org]

- 11. Gene expression profiling in a mouse model of Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A More Efficient Conditional Mouse Model of Dravet Syndrome: Implications for Epigenetic Selection and Sex-Dependent Behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fenfluramine increases survival and reduces markers of neurodegeneration in a mouse model of Dravet syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fenfluramine-(Fintepla®)-Exhibits-Disease-Modifying-Effects-in-a-Mouse-Model-of-Dravet-Syndrome [aesnet.org]

- 15. Fenfluramine increases survival and reduces markers of neurodegeneration in a mouse model of Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. dravetsyndromenews.com [dravetsyndromenews.com]

- 18. Redirecting [linkinghub.elsevier.com]

- 19. academic.oup.com [academic.oup.com]

- 20. lennox-gastautsyndromenews.com [lennox-gastautsyndromenews.com]

- 21. GABAA receptor β3 subunit mutation D120N causes Lennox-Gastaut syndrome in knock-in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. lennox-gastautsyndromenews.com [lennox-gastautsyndromenews.com]

- 23. Neurobehavioral-characteristics-of-a-Dravet-syndrome-mouse-model [aesnet.org]

- 24. meliordiscovery.com [meliordiscovery.com]

- 25. jove.com [jove.com]

- 26. Pentylenetetrazole-Induced Kindling Mouse Model [jove.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. PTZ-induced seizures in mice require a revised Racine scale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. research.rug.nl [research.rug.nl]

- 33. Frontiers | Convulsive behaviors of spontaneous recurrent seizures in a mouse model of extended hippocampal kindling [frontiersin.org]

- 34. Journal of Harran University Medical Faculty » Submission » A New View of The Racine Scoring System in The Pentylenetetrazol Epilepsy Model [dergipark.org.tr]

- 35. biorxiv.org [biorxiv.org]

- 36. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 38. meliordiscovery.com [meliordiscovery.com]

- 39. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 40. Mouse strain variation in maximal electroshock seizure threshold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 41. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]

- 42. Validation of the 6 Hz refractory seizure mouse model for intracerebroventricularly administered compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 43. researchgate.net [researchgate.net]

- 44. meliordiscovery.com [meliordiscovery.com]

- 45. ovid.com [ovid.com]

- 46. Racine stages - Wikipedia [en.wikipedia.org]

Fenfluramine Hydrochloride's Impact on Neuroinflammation: A Technical Guide for Researchers

Executive Summary

Neuroinflammation, the complex inflammatory response within the central nervous system, is increasingly recognized as a critical contributor to the pathophysiology of numerous neurological disorders, including severe developmental and epileptic encephalopathies like Dravet syndrome. Fenfluramine hydrochloride, a drug initially developed for appetite suppression and recently repurposed for its potent antiseizure properties, is emerging as a compound with significant neuro-modulatory effects that extend beyond seizure control. This technical guide provides an in-depth exploration of the mechanisms through which fenfluramine exerts its anti-neuroinflammatory effects. We delve into its unique dual-action pharmacology, targeting both serotonergic pathways and the sigma-1 receptor, to restore the balance between excitatory and inhibitory neural networks.[1][2] Preclinical evidence, primarily from mouse models of Dravet syndrome, demonstrates fenfluramine's ability to reduce key markers of neuroinflammation, including microglial activation, demyelination, and apoptosis.[3][4] This guide synthesizes the current understanding, presents detailed experimental protocols for researchers to investigate these effects, and discusses future directions for harnessing the therapeutic potential of fenfluramine in neuroinflammatory conditions.

Part 1: Introduction to Neuroinflammation and Fenfluramine Hydrochloride

The Role of Neuroinflammation in Neurological Disorders

Neuroinflammation is a localized inflammatory response in the brain and spinal cord, orchestrated by resident immune cells, primarily microglia and astrocytes. While acute neuroinflammation is a protective mechanism, chronic activation of these glial cells leads to a sustained release of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-1β), chemokines, and reactive oxygen species. This chronic inflammatory state contributes to neuronal damage, blood-brain barrier dysfunction, and exacerbation of pathology in conditions such as Alzheimer's disease, Parkinson's disease, and, pertinently, epilepsy.[5] In developmental and epileptic encephalopathies like Dravet syndrome, which is most often caused by a mutation in the SCN1A gene, recurrent and prolonged seizures are thought to perpetuate a cycle of neuroinflammation, leading to progressive cognitive and behavioral impairments.[6]

Fenfluramine Hydrochloride: A Serendipitous Journey

Fenfluramine (3-trifluoromethyl-N-ethylamphetamine) was first introduced as an anorectic agent in the 1960s.[7] Its primary mechanism was understood to be the enhancement of serotonergic neurotransmission.[8][9] Following its withdrawal from the market due to associations with cardiovascular side effects at high doses, research continued into its neurological effects.[7] Subsequent investigations, particularly a key 2012 study, revealed its remarkable efficacy in reducing seizure frequency in patients with Dravet syndrome, leading to its eventual FDA approval under the trade name Fintepla®.[7] This revival spurred deeper investigation into its pharmacology, uncovering a more complex and unique mechanism of action than previously understood.

Part 2: Core Mechanistic Insights: The Dual-Action Hypothesis

The robust clinical efficacy of fenfluramine in severe epilepsies, which was not replicated by other serotonergic drugs, suggested that its mechanism was more than just serotonin release.[10] The current understanding points to a dual-action model involving both the serotonergic system and the sigma-1 receptor (σ1R).[2][11]

The Serotonergic Pathway

Fenfluramine is a potent serotonin (5-hydroxytryptamine, 5-HT) releasing agent. It acts on the serotonin transporter (SERT) to inhibit reuptake and also disrupts the vesicular storage of serotonin, leading to a significant increase in extracellular 5-HT levels.[12][13] This elevated serotonin then acts on a variety of postsynaptic receptors. Fenfluramine itself has been shown to be an agonist at multiple serotonin receptors, including 5-HT1D, 5-HT2A, and 5-HT2C.[11][12] The activation of these receptors, particularly 5-HT2 receptors, is thought to enhance GABAergic inhibitory neurotransmission, thereby helping to quell the hyperexcitability that underlies seizures.[1] Furthermore, serotonin itself can modulate neuroinflammation; for instance, it has been shown to reduce levels of inflammatory cytokines in the brain following induced seizures.[4]

The Sigma-1 Receptor (σ1R) Pathway

A pivotal discovery was that fenfluramine also functions as a positive modulator of the sigma-1 receptor (σ1R).[10][14] The σ1R is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondria interface, playing a crucial role in regulating cellular stress responses, calcium homeostasis, and neuronal plasticity.[15] By acting as a positive modulator, fenfluramine potentiates the activity of endogenous σ1R agonists.[14] This modulation is believed to inhibit excitatory signaling.[1] Specifically, σ1R can interact with the NMDA receptor, a key glutamate receptor, to dampen calcium influx and reduce excitotoxicity.[1][2][16] Evidence also suggests that σ1R activation is critical for regulating myelination and can inhibit microglia-mediated inflammation.[4][15]

Synergistic Action for Neuro-Restoration

The therapeutic power of fenfluramine likely arises from the synergy of these two pathways. The current hypothetical model posits that fenfluramine restores the critical balance between inhibition and excitation in the brain.[1] The serotonergic component enhances GABAergic signaling, while the σ1R-mediated activity dampens excessive glutamatergic signaling.[1][11] This rebalancing not only reduces seizure activity but may also interrupt the vicious cycle where seizures drive neuroinflammation and neuroinflammation, in turn, lowers the seizure threshold.

Part 3: Preclinical Evidence of Anti-Neuroinflammatory Effects

The most compelling evidence for fenfluramine's anti-neuroinflammatory properties comes from preclinical studies using animal models that recapitulate the features of human epilepsy.

In Vivo Findings in the Dravet Syndrome Mouse Model

The Scn1a+/- mouse is a widely used model for Dravet syndrome. Studies using this model have been instrumental in elucidating fenfluramine's benefits beyond seizure control.[3] Chronic treatment of these mice with fenfluramine led to a significant reduction in multiple markers of neuroinflammation and neurodegeneration compared to vehicle-treated controls.[4][17] These effects were observed in key brain regions implicated in epilepsy, including the hippocampus and corpus callosum.[3][4]

Table 1: Summary of Fenfluramine's Effects on Neuroinflammation Markers in Scn1a+/- Mice

| Marker | Method | Brain Region(s) | Observed Effect with Fenfluramine | Reference |

|---|---|---|---|---|

| Microglial Activation | Immunohistochemistry (CD11b) | Corpus Callosum, Hippocampus | Significantly fewer activated microglia | [3][4] |

| Myelin Degeneration | Immunohistochemistry (D-MBP) | Parietal Cortex, Hippocampus | Significantly reduced myelin debris | [4] |

| Apoptosis | TUNEL Assay | Corpus Callosum | Lowered TUNEL staining (fewer dying cells) | [4] |

| Survival | Longitudinal Monitoring | N/A | Increased survival rate (from 45% to 76%) |[3][4] |

D-MBP: Degraded Myelin Basic Protein; TUNEL: Terminal deoxynucleotidyl transferase dUTP nick end labeling.

The causality behind these findings is a key area of investigation. It remains unclear whether the reduction in neuroinflammation is a direct pharmacological effect of fenfluramine on glial cells and myelin, or a secondary consequence of its potent antiseizure activity.[4] However, the known roles of both serotonin and σ1R in modulating inflammation suggest a direct mechanism is plausible.[4]

Part 4: Experimental Protocols for Assessing Fenfluramine's Impact

To facilitate further research in this area, we provide the following validated protocols. These protocols are designed as self-validating systems, with built-in controls to ensure the trustworthiness of the results.

Protocol: In Vivo Assessment in a Dravet Syndrome Mouse Model

This protocol outlines a workflow for evaluating the long-term effects of fenfluramine on neuroinflammatory endpoints in the Scn1a+/- mouse model.

Methodology:

-

Animal Model: Utilize Scn1a+/- mice and wild-type (WT) littermates as controls. Group animals from postnatal day 7 (P7).

-

Treatment Groups:

-

Group 1: Scn1a+/- + Vehicle (e.g., sterile saline)

-

Group 2: Scn1a+/- + Fenfluramine (15 mg/kg, subcutaneous injection)[3]

-

Group 3: WT + Vehicle (Control for baseline pathology)

-

-

Administration: Administer treatment once daily from P7 to the study endpoint (P35-37).

-

Monitoring: Record survival, body weight, and seizure activity (if applicable) daily.

-

Tissue Harvest (Endpoint): Anesthetize mice and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

-

Post-Fixation: Extract brains and post-fix in 4% PFA overnight at 4°C.

-

Cryoprotection: Transfer brains to a 30% sucrose solution until they sink.

-

Sectioning: Freeze the brain and cut sagittal or coronal sections (e.g., 40 µm) on a cryostat for subsequent analysis.

Protocol: Immunohistochemical Analysis of Microglial Activation

This protocol uses the antibody Iba1 (or CD11b) to identify and quantify activated microglia, a hallmark of neuroinflammation.[4][18]

Methodology:

-

Section Preparation: Mount brain sections onto charged slides.

-

Antigen Retrieval (Optional but recommended): Heat slides in a citrate buffer (pH 6.0) to unmask epitopes.

-

Permeabilization & Blocking:

-

Wash sections in PBS.

-

Permeabilize with 0.3% Triton X-100 in PBS for 15 minutes.

-

Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.

-

-

Primary Antibody Incubation: Incubate sections overnight at 4°C with a primary antibody against a microglial marker (e.g., Rabbit anti-Iba1).

-

Secondary Antibody Incubation:

-

Wash sections extensively in PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) for 2 hours at room temperature, protected from light.

-

-

Counterstaining & Mounting:

-

Wash sections in PBS.

-

Counterstain with a nuclear stain like DAPI.

-

Mount coverslips using an anti-fade mounting medium.

-

-

Imaging & Quantification:

-

Acquire images using a confocal or fluorescence microscope in predefined brain regions (e.g., hippocampus CA3, corpus callosum).

-

Quantify the number of Iba1-positive cells or analyze cell morphology (activated microglia exhibit an amoeboid shape with retracted processes). Use image analysis software (e.g., ImageJ/Fiji) for unbiased quantification.

-

Protocol: In Vitro Neuroinflammation Model using Microglia-Neuron Co-culture

This in vitro system allows for the dissection of direct drug effects on cells in a controlled inflammatory environment.[19][20]

Methodology:

-

Cell Culture: Plate primary cortical neurons in a multi-well plate. After neurons have adhered and matured (approx. 5-7 days), add a microglial cell line (e.g., BV-2) on top at a defined ratio (e.g., 1 microglia to 5 neurons).[19]

-

Inflammatory Challenge: To induce an inflammatory state, treat the co-cultures with Lipopolysaccharide (LPS, 100 ng/mL) and Interferon-gamma (IFN-γ, 5 ng/mL).[19]

-

Treatment Groups:

-

Control (no stimulation)

-

LPS/IFN-γ + Vehicle

-

LPS/IFN-γ + Fenfluramine (test a dose-response curve, e.g., 1-50 µM)

-

-

Incubation: Incubate for 24 to 48 hours.

-

Endpoint Analysis:

-

Neuronal Viability: Fix the cells and perform immunocytochemistry for a neuronal marker like MAP2. Quantify the area of MAP2 staining as a measure of neuronal survival.[19]

-

Cytokine Release: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA or multiplex assay (see Protocol 4.4).

-

Part 5: Future Directions and Conclusion

The discovery of fenfluramine's anti-neuroinflammatory properties opens several exciting avenues for research and development. Key questions remain, including definitively separating the direct anti-inflammatory effects from the secondary consequences of seizure reduction.[4] Further studies are needed to explore whether fenfluramine could have therapeutic benefits in other neurological disorders where neuroinflammation is a primary driver of pathology. The potential for fenfluramine to directly protect or repair myelin also warrants further investigation.[4]

References

-

Martin, P., De Witte, P., Maurice, T., Gammaitoni, A., Farfel, G., & Galer, B. (2020). Fenfluramine acts as a positive modulator of sigma-1 receptors. Epilepsy & Behavior, 105, 106989. [Link]

-

Gobbi, M., Frittoli, E., Mennini, T., & Garattini, S. (1998). Fenfluramine releases serotonin from human brain nerve endings by a dual mechanism. Journal of Neurochemistry, 70(4), 1734-1737. [Link]

-

Carreiro, S., Zumpf, B., & Gharedaghi, M. H. (2022). Reintroducing Fenfluramine as a Treatment for Seizures: Current Knowledge, Recommendations and Gaps in Understanding. ResearchGate. [Link]

-

Rodríguez-Muñoz, M., Sánchez-Blázquez, P., & Garzón, J. (2018). Fenfluramine Diminishes NMDA Receptor-Mediated Seizures via Its Mixed Activity at Serotonin 5HT2A and Type 1 Sigma Receptors. Oncotarget. [Link]

-

Martin, P., Gammaitoni, A., Galer, B., & Farfel, G. (2021). Dual-Activity-of-Fenfluramine-(Fintepla®)-as-a-Serotonin-Receptor-Agonist-and-Positive-Sigma-1-Receptor-Modulator--Implication-for-Disease-Modification-in-Developmental-and-Epileptic-Encephalopathies. American Epilepsy Society. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Fenfluramine Hydrochloride? Patsnap. [Link]

-

Sivam, S. P., Krause, J. E., Takeuchi, K., Li, S., & Aloyo, V. J. (1996). Fenfluramine-induced activation of the immediate-early gene c-fos in the striatum: possible interaction between serotonin and dopamine. Brain Research, 739(1-2), 43-52. [Link]

-

Sourbron, J., Schneider, H., Breda, R., et al. (2023). Fenfluramine: a plethora of mechanisms? Frontiers in Neurology. [Link]

-

Dravet Syndrome News. (2024). Fintepla protects myelin, limits brain inflammation in Dravet mice. Dravet Syndrome News. [Link]

-

Obeid, M., & Akil, M. (2022). Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy. Children, 9(8), 1159. [Link]

-

Sourbron, J., Schneider, H., Breda, R., et al. (2023). Fenfluramine: a plethora of mechanisms?. Frontiers in Neurology, 14, 1162740. [Link]

-

Garattini, S. (1981). Central Mechanisms of Fenfluramine and Related Anorectic Drugs. ResearchGate. [Link]

-

Rodríguez-Muñoz, M., Sánchez-Blázquez, P., & Garzón, J. (2018). Fenfluramine diminishes NMDA receptor-mediated seizures via its mixed activity at serotonin 5HT2A and type 1 sigma receptors. Oncotarget, 9(49), 29130–29143. [Link]

-

Lee, B., & Shbarou, R. (2021). A review of fenfluramine for the treatment of Dravet syndrome patients. Epilepsy & Behavior Reports, 16, 100486. [Link]

-

Tupal, S., & Faingold, C. L. (2021). Serotonin 5-HT4 receptors play a critical role in the action of fenfluramine to block seizure-induced sudden death in a mouse model of SUDEP. ResearchGate. [Link]

-

Reeder, T., Basting, T., Feger, J., et al. (2024). Fenfluramine increases survival and reduces markers of neurodegeneration in a mouse model of Dravet syndrome. Epilepsia Open, 9(1), e12662. [Link]

-

Dupuis, J., & Loggia, M. L. (2016). In Vivo Imaging of Human Neuroinflammation. ACS Chemical Neuroscience, 7(4), 425-439. [Link]

-

Reeder, T. L., Basting, T. M., Feger, J. M., et al. (2024). Fenfluramine increases survival and reduces markers of neurodegeneration in a mouse model of Dravet syndrome. Epilepsia Open. [Link]

-

Martin, P., De Witte, P., Maurice, T., et al. (2020). Fenfluramine acts as a positive modulator of sigma-1 receptors. Epilepsy & Behavior, 105, 106989. [Link]

-

CURE Epilepsy. (2024, February 7). Treatment Talk - Fenfluramine. YouTube. [Link]

-

CURE Epilepsy. (2024, July 22). Supplemental Data on the Efficacy of Fenfluramine to Treat Dravet Syndrome-Associated Seizures. YouTube. [Link]

-

Vliet, E. A. V., Zibell, G., Pekcec, A., et al. (2020). Efficacy of Fenfluramine and Norfenfluramine Enantiomers and Various Antiepileptic Drugs in a Zebrafish Model of Dravet Syndrome. ResearchGate. [Link]

-

Calvo-Rodríguez, M., de la Fuente, A. G., & García-Durán, M. (2012). Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents. PLoS ONE, 7(9), e45227. [Link]

-

Thangavel, R., & Bhagavan, S. M. (2021). Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders. Frontiers in Cellular Neuroscience. [Link]

-

Gaire, J. (2014). Which methods are most commonly used to measure (assess) neuroinflammation in the CNS? ResearchGate. [Link]

-

Momtazmanesh, S., Zare-Shahabadi, A., & Rezaei, N. (2019). Animal Models for Neuroinflammation and Potential Treatment Methods. Frontiers in Neurology. [Link]

-

NeurologyLive. (2019). Fenfluramine Reduces Frequency of TC Seizures in Dravet Syndrome. NeurologyLive. [Link]

-

Adles, C., & Bar-Shir, A. (2022). Mapping neuroinflammation in vivo with diffusion-MRI in rats given a systemic lipopolysaccharide challenge. bioRxiv. [Link]

-

Calvo-Rodríguez, M., de la Fuente, A. G., & García-Durán, M. (2012). Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents. PLOS ONE. [Link]

-

Martin, P., Gammaitoni, A., Galer, B., & Farfel, G. (2021). An Emerging Role for Sigma-1 Receptors in the Treatment of Developmental and Epileptic Encephalopathies. International Journal of Molecular Sciences, 22(23), 12767. [Link]

-

Open Medicine Foundation. (n.d.). Deep Assessment of Neuroinflammation Study. Open Medicine Foundation. [Link]

-

Dupuis, J., & Loggia, M. L. (2016). In Vivo Imaging of Human Neuroinflammation. ACS Chemical Neuroscience. [Link]

-

Creative Biolabs. (n.d.). Neuroinflammation Assay Services. Creative Biolabs. [Link]

Sources

- 1. Frontiers | Fenfluramine: a plethora of mechanisms? [frontiersin.org]

- 2. Fenfluramine: a plethora of mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dravetsyndromenews.com [dravetsyndromenews.com]

- 4. Fenfluramine increases survival and reduces markers of neurodegeneration in a mouse model of Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. omf.ngo [omf.ngo]

- 6. youtube.com [youtube.com]

- 7. A review of fenfluramine for the treatment of Dravet syndrome patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Fenfluramine Hydrochloride? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Fenfluramine acts as a positive modulator of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dual-Activity-of-Fenfluramine-(Fintepla®)-as-a-Serotonin-Receptor-Agonist-and-Positive-Sigma-1-Receptor-Modulator--Implication-for-Disease-Modification-in-Developmental-and-Epileptic-Encephalopathies [aesnet.org]

- 12. researchgate.net [researchgate.net]

- 13. Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dravetfoundation.org [dravetfoundation.org]

- 15. An Emerging Role for Sigma-1 Receptors in the Treatment of Developmental and Epileptic Encephalopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medicineinnovates.com [medicineinnovates.com]

- 17. Fenfluramine increases survival and reduces markers of neurodegeneration in a mouse model of Dravet syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Modelling Neuroinflammation In Vitro: A Tool to Test the Potential Neuroprotective Effect of Anti-Inflammatory Agents | PLOS One [journals.plos.org]

A Technical Guide to the Historical Context of Fenfluramine Hydrochloride as an Appetite Suppressant

Abstract

Fenfluramine hydrochloride, a phenethylamine derivative, holds a complex and cautionary place in pharmaceutical history. Initially lauded as a potent appetite suppressant, its widespread use, particularly in the "fen-phen" combination, was terminated by the discovery of severe cardiovascular side effects. This guide provides a detailed technical analysis of fenfluramine's journey, from its chemical synthesis and serotonergic mechanism of action to the molecular basis of its toxicity and its eventual withdrawal from the market for obesity treatment. It serves as a case study for drug development professionals, highlighting the critical importance of understanding receptor-specific pharmacology, long-term post-market surveillance, and the intricate balance between therapeutic efficacy and patient safety.

Introduction: The Rise and Fall of a Potent Anorectic

Developed in the early 1960s, fenfluramine was first introduced as an appetite suppressant in France in 1963 and received FDA approval in the United States in 1973 under the brand name Pondimin.[1][2] Unlike typical amphetamine-based anorectics that primarily act as stimulants, fenfluramine's unique sedative-like effects and potent appetite suppression were attributed to its novel mechanism centered on the brain's serotonin system.[1][3] Its popularity surged in the 1990s when it was prescribed off-label with phentermine, a combination colloquially known as "fen-phen".[2] This combination was believed to offer enhanced weight loss with fewer side effects.[2] However, this period of widespread use was abruptly halted in 1997 when mounting evidence linked fenfluramine to potentially fatal primary pulmonary hypertension (PPH) and cardiac valvular disease, leading to its global withdrawal for the treatment of obesity.[1][3][4]

Chemical Profile and Synthesis

Fenfluramine hydrochloride is the hydrochloride salt of a racemic mixture of two enantiomers, d-fenfluramine and l-fenfluramine.[2][5] Its chemical name is (RS)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine hydrochloride.[1]

| Property | Value |

| Chemical Formula | C₁₂H₁₆F₃N · HCl |

| Molar Mass | 267.72 g/mol |

| Appearance | White crystalline powder |

| Chirality | Racemic mixture |

| Metabolism | Hepatic (primarily via CYP1A2, CYP2B6, CYP2D6)[2] |

| Active Metabolite | Norfenfluramine[1][2] |

A summary of the key physicochemical properties of Fenfluramine Hydrochloride.

The synthesis of fenfluramine typically involves the reductive amination of 3-(trifluoromethyl)phenylacetone with ethylamine, followed by conversion to its hydrochloride salt. This process underscores the drug's structural relationship to the amphetamine class.

Pharmacological Profile as an Appetite Suppressant

Core Mechanism of Action: A Serotonergic Surge

Fenfluramine's primary anorectic effect stems from its potent modulation of the serotonergic system.[3][6] It acts as a powerful serotonin-releasing agent (SRA) through a dual mechanism:

-

Disruption of Vesicular Storage: Fenfluramine enters the presynaptic neuron and disrupts the vesicular monoamine transporter 2 (VMAT2), preventing the sequestration of serotonin (5-HT) into synaptic vesicles.[1][3][7]

-

Reversal of Serotonin Transporter (SERT) Function: The resulting increase in cytoplasmic 5-HT concentration causes the serotonin transporter (SERT) to reverse its direction of transport, actively pumping 5-HT out of the neuron and into the synaptic cleft.[1][2]

This surge in synaptic serotonin enhances signaling in the hypothalamic centers that regulate feeding behavior, leading to a profound feeling of satiety and reduced appetite.[3][8]

Pharmacokinetics and the Role of Norfenfluramine

Fenfluramine is readily absorbed orally and undergoes extensive metabolism in the liver, primarily through N-deethylation, to form its principal active metabolite, norfenfluramine.[2][3] This metabolite is not merely a byproduct; it is pharmacologically active and possesses a longer half-life than the parent compound, contributing significantly to the drug's overall effect.[2]

The "Fen-Phen" Combination: A Synergistic Hypothesis

The rationale for combining fenfluramine with phentermine was based on their complementary mechanisms of action.[2] Phentermine primarily acts as a norepinephrine and, to a lesser extent, dopamine-releasing agent, producing a stimulant effect.[9] It was hypothesized that phentermine's stimulant properties would counteract fenfluramine's common side effect of drowsiness, while fenfluramine's potent serotonergic action would mitigate the risk of tolerance associated with phentermine monotherapy. This combination therapy proved highly effective for weight loss, leading to millions of prescriptions in the mid-1990s.[1]

The Downfall: Unraveling Severe Cardiotoxicity

The widespread success of fenfluramine, particularly as fen-phen, was tragically cut short by emerging reports of severe cardiovascular complications.

Clinical Evidence and Regulatory Action

In the early 1990s, French researchers first noted an association between fenfluramine use and primary pulmonary hypertension (PPH), a rare and often fatal condition characterized by high blood pressure in the arteries of the lungs.[1] A subsequent case-control study in 1996 solidified this link, finding that patients with PPH had significantly higher odds of having been exposed to anorectic agents, primarily fenfluramine's d-enantiomer, dexfenfluramine.[2]